N-[6-((Z)-2-{(Z)-1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazono)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(7H)-yl]-N-(2,3-dimethylphenyl)amine
Description
The compound is a hydrazone derivative. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a carbon atom . They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and oxadiazole moieties, followed by the introduction of the dichlorobenzyl and dimethylphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and heteroatoms. The indole and oxadiazole rings, along with the dichlorobenzyl and dimethylphenyl groups, would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
As a hydrazone derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the nitrogen-nitrogen double bond, as well as reactions involving the aromatic rings or the halogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of aromatic rings, heteroatoms, and halogen atoms could affect properties like solubility, melting point, and reactivity .Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .
Properties
IUPAC Name |
5-N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-6-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N8O/c1-16-6-5-8-23(17(16)2)32-25-26(34-28-27(33-25)36-39-37-28)35-31-13-19-15-38(24-9-4-3-7-21(19)24)14-18-10-11-20(29)12-22(18)30/h3-13,15H,14H2,1-2H3,(H,32,33,36)(H,34,35,37)/b31-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDSEJXEWBORDO-AAPHRLRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C\C4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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